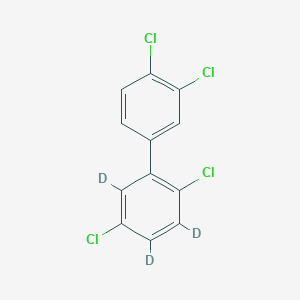
2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is a deuterium-labeled derivative of 2,3’,4’,5-Tetrachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl followed by deuterium exchange reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the selective chlorination and deuterium incorporation. The process may involve multiple steps, including purification and isolation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows stringent protocols to ensure high purity and consistency. The production involves advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Análisis De Reacciones Químicas
Types of Reactions
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to remove chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce partially dechlorinated biphenyls .
Aplicaciones Científicas De Investigación
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of PCBs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in environmental monitoring to trace the fate and transport of PCBs in ecosystems
Mecanismo De Acción
The mechanism of action of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450, which play a crucial role in the detoxification and metabolism of xenobiotics .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,5,5’-Tetrachlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Uniqueness
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise quantitation and tracing. This isotopic labeling distinguishes it from other similar compounds that do not have deuterium atoms .
Propiedades
Fórmula molecular |
C12H6Cl4 |
|---|---|
Peso molecular |
295.0 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5-trideuterio-6-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H/i2D,4D,6D |
Clave InChI |
KENZYIHFBRWMOD-NCYHUZTRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H] |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


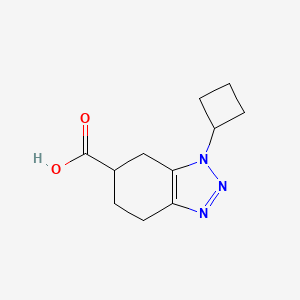


![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)

![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
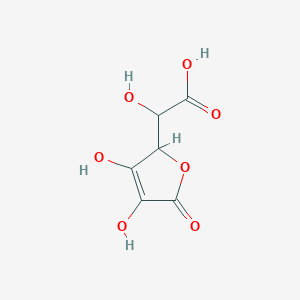

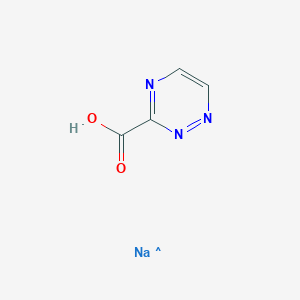
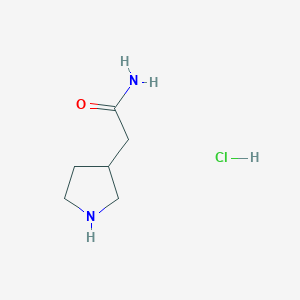
![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
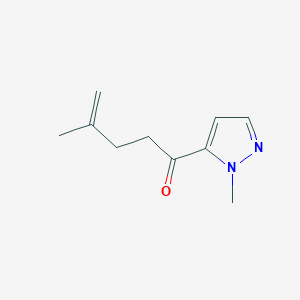
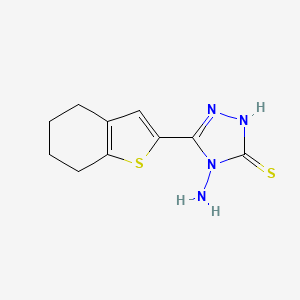
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
